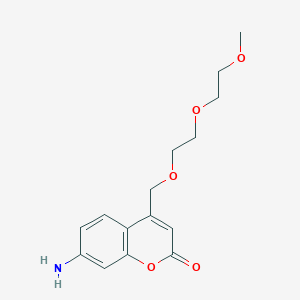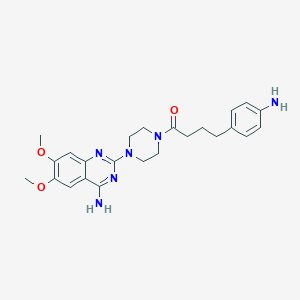
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline, also known as CEP-701, is a potent tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. CEP-701 is a small molecule that inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2.
Wirkmechanismus
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis and inhibition of cell growth.
Biochemische Und Physiologische Effekte
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to have several biochemical and physiological effects. In preclinical studies, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors. However, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has also been shown to have some limitations in terms of toxicity and off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has several advantages for lab experiments, including its potency and specificity for receptor tyrosine kinases. However, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline also has some limitations, including its toxicity and off-target effects. These limitations should be taken into consideration when designing experiments using 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline. One direction is to further investigate the mechanism of action of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline and its downstream signaling pathways. Another direction is to investigate the potential of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline in combination with other drugs for the treatment of leukemia and solid tumors. Additionally, further studies are needed to investigate the toxicity and off-target effects of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline in order to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline involves several steps, including the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-aminobutanoyl chloride to form 4-(4-aminobutanoyl)-2-amino-5-methoxybenzoic acid. This intermediate is then reacted with 4-(4-bromobutanoyl)-1-piperazinecarboxylic acid to form the final product, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline.
Wissenschaftliche Forschungsanwendungen
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been extensively studied for its potential therapeutic applications in several diseases, including acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors. In preclinical studies, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors.
Eigenschaften
CAS-Nummer |
147637-08-9 |
|---|---|
Produktname |
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline |
Molekularformel |
C24H30N6O3 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-4-(4-aminophenyl)butan-1-one |
InChI |
InChI=1S/C24H30N6O3/c1-32-20-14-18-19(15-21(20)33-2)27-24(28-23(18)26)30-12-10-29(11-13-30)22(31)5-3-4-16-6-8-17(25)9-7-16/h6-9,14-15H,3-5,10-13,25H2,1-2H3,(H2,26,27,28) |
InChI-Schlüssel |
RWIRGMFTSRJUKZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC |
Andere CAS-Nummern |
147637-08-9 |
Synonyme |
4-ADAPQ 4-amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)

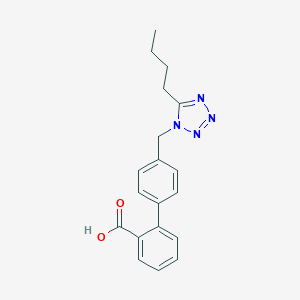
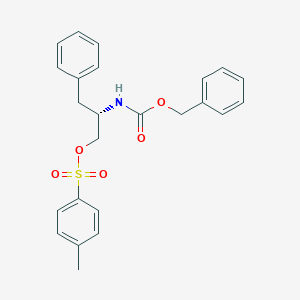
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
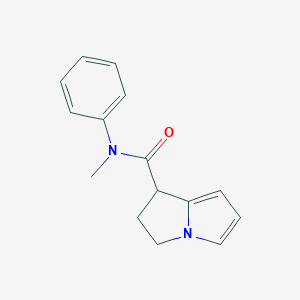
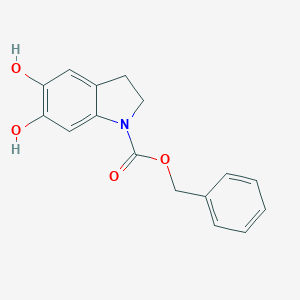

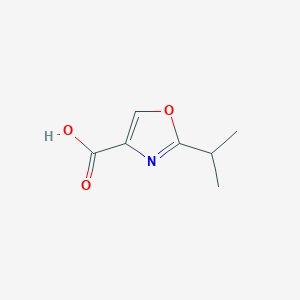
![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
